Cas no 41240-51-1 (Undecyl 4-methylbenzenesulfonate)

Undecyl 4-methylbenzenesulfonate is an organic sulfonate ester characterized by its long alkyl chain and aromatic sulfonate group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of surfactants and specialty chemicals. Its hydrophobic undecyl chain and polar sulfonate moiety contribute to its amphiphilic properties, making it suitable for applications requiring controlled solubility or surface activity. The compound exhibits stability under typical reaction conditions and can serve as a precursor for further functionalization. Its structure allows for tailored modifications, enabling use in formulations where specific chain length and sulfonate characteristics are required.
Undecyl 4-methylbenzenesulfonate structure
41240-51-1 structure
Product Name:Undecyl 4-methylbenzenesulfonate
CAS No:41240-51-1
MF:C18H30O3S
MW:326.49400472641
CID:2826731
PubChem ID:15576061
Update Time:2025-10-31

Undecyl 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 41240-51-1
    • SCHEMBL6061185
    • undecyl 4-methylbenzene-1-sulfonate
    • EN300-37153422
    • undecyl 4-methylbenzenesulfonate
    • Undecyl 4-methylbenzenesulfonate
    • Inchi: 1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h12-15H,3-11,16H2,1-2H3
    • InChI Key: SYNVQASQYAMPQE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCCCCCCCCC

Computed Properties

  • Exact Mass: 326.19156599Da
  • Monoisotopic Mass: 326.19156599Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 12
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 51.8Ų

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Additional information on Undecyl 4-methylbenzenesulfonate

Properties and Applications of Undecyl 4-methylbenzenesulfonate (CAS No. 41240-51-1)

Undecyl 4-methylbenzenesulfonate, with the chemical formula C₁₄H₂₃SO₃, is a sulfonate-based compound derived from the reaction of 4-methylbenzenesulfonyl chloride with 1-decanol. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its unique physicochemical properties and versatile applications. The molecular structure of Undecyl 4-methylbenzenesulfonate features a long hydrocarbon chain attached to a sulfonate group, which imparts both lipophilic and hydrophilic characteristics, making it an excellent surfactant and potential candidate for various industrial and biological applications.

The synthesis of Undecyl 4-methylbenzenesulfonate involves a nucleophilic substitution reaction where the chlorine atom in 4-methylbenzenesulfonyl chloride is replaced by the hydroxyl group of 1-decanol. This reaction is typically carried out under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation processes to meet the stringent requirements of pharmaceutical and cosmetic applications. The presence of the sulfonate group enhances the water solubility of the compound, while the decyl chain provides stability and compatibility with various organic matrices.

In recent years, Undecyl 4-methylbenzenesulfonate has been explored for its potential in drug delivery systems. Its ability to form micelles and nanoparticles makes it an attractive candidate for encapsulating active pharmaceutical ingredients (APIs). Studies have shown that this compound can effectively enhance the bioavailability of poorly soluble drugs by improving their solubility and stability. Furthermore, its biocompatibility and low toxicity profile have led researchers to investigate its use in topical formulations for skin diseases and wound healing.

Another promising application of Undecyl 4-methylbenzenesulfonate is in the field of agrochemicals. The compound’s surfactant properties make it an effective dispersant for pesticide formulations, improving their spread and adherence to plant surfaces. Additionally, its environmental compatibility has been studied, with preliminary results suggesting that it degrades into non-toxic byproducts under natural conditions. This characteristic aligns with the growing demand for sustainable agrochemical solutions that minimize environmental impact.

Recent advancements in material science have also highlighted the potential of Undecyl 4-methylbenzenesulfonate as a component in advanced materials. For instance, researchers have demonstrated its use in creating conductive polymers and coatings that exhibit enhanced durability and chemical resistance. The sulfonate group’s ability to form hydrogen bonds with other functional groups allows for strong intermolecular interactions, which is crucial for developing high-performance materials.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of Undecyl 4-methylbenzenesulfonate. By modifying its structure, scientists aim to develop novel compounds with improved pharmacological properties. For example, studies have investigated its role as a prodrug carrier, leveraging its ability to facilitate drug penetration across biological barriers. Additionally, its antimicrobial properties have been examined, with some derivatives showing promising activity against resistant bacterial strains.

In conclusion, Undecyl 4-methylbenzenesulfonate (CAS No. 41240-51-1) is a multifaceted compound with a wide range of applications across various industries. Its unique properties make it an excellent candidate for drug delivery systems, agrochemical formulations, advanced materials, and pharmaceutical research. As research continues to uncover new uses for this compound, its importance in modern chemistry and industry is likely to grow further.

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